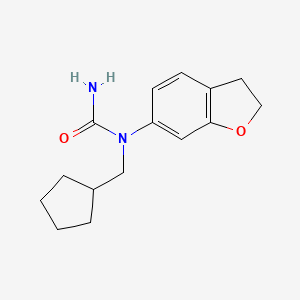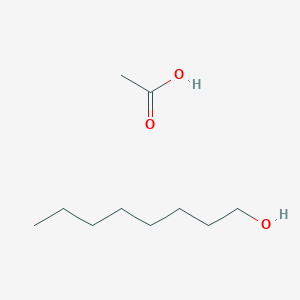![molecular formula C8H11N5O2 B14607628 1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester CAS No. 59772-83-7](/img/structure/B14607628.png)
1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester is a synthetic organic compound that belongs to the class of heterocyclic compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . This reaction proceeds through a [3+2] cycloaddition mechanism, forming the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. For example, nitriles can be treated with sodium azide and triethylammonium chloride in nitrobenzene using a microwave reactor . This method is advantageous due to its efficiency and ability to produce high yields even with sterically hindered substrates.
化学反応の分析
Types of Reactions
1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or tetrazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces amines.
科学的研究の応用
1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester has several scientific research applications:
Medicinal Chemistry: The compound is used as a bioisosteric replacement for carboxylic acids in drug design, enhancing the stability and bioavailability of pharmaceutical agents.
Material Science: Due to its unique structure, the compound is explored for use in the development of advanced materials, including explosives and rocket fuels.
Coordination Chemistry: The compound can act as a ligand, forming complexes with metal ions, which are useful in catalysis and material science.
作用機序
The mechanism by which 1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester exerts its effects involves its ability to mimic carboxylic acids. The tetrazole ring can act as a bioisostere, replacing carboxylic acid groups in biological systems. This substitution can enhance the compound’s stability and resistance to metabolic degradation . The molecular targets and pathways involved depend on the specific application, such as binding to enzymes or receptors in medicinal chemistry.
類似化合物との比較
Similar Compounds
1H-Tetrazole-5-carboxylic acid ethyl ester: This compound is similar in structure but lacks the pyrazole ring, making it less versatile in certain applications.
5-Substituted 1H-tetrazoles: These compounds are commonly used as carboxylic acid surrogates in medicinal chemistry.
Uniqueness
1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester is unique due to its fused ring structure, which combines the properties of both pyrazole and tetrazole rings. This dual functionality allows for a broader range of applications and enhances its stability and reactivity compared to simpler tetrazole derivatives.
特性
CAS番号 |
59772-83-7 |
|---|---|
分子式 |
C8H11N5O2 |
分子量 |
209.21 g/mol |
IUPAC名 |
ethyl 1,6-dimethylpyrazolo[5,1-e]tetrazole-7-carboxylate |
InChI |
InChI=1S/C8H11N5O2/c1-4-15-8(14)6-5(2)9-13-7(6)12(3)10-11-13/h4H2,1-3H3 |
InChIキー |
KDZLRPHNADHVJF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C2N(N=NN2N=C1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Butylamino)-4,6-bis[(2-methoxyethyl)amino]pyridine-3-carbonitrile](/img/structure/B14607553.png)

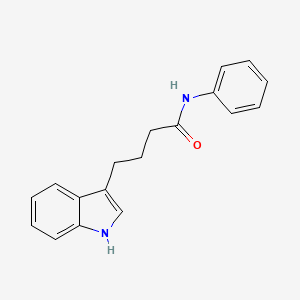

![4-[(Cyclohept-1-en-1-yl)oxy]morpholine](/img/structure/B14607566.png)
![2-Benzyl-2-[(3,3-dimethylbutoxy)carbonyl]hydrazine-1-carboxylate](/img/structure/B14607578.png)

![2-Amino-3-[2-(2,4-dinitroanilino)ethylsulfanyl]propanoic acid](/img/structure/B14607583.png)

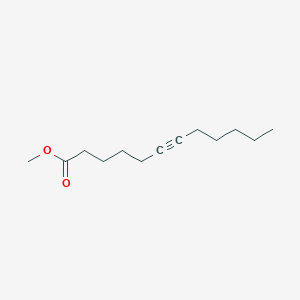
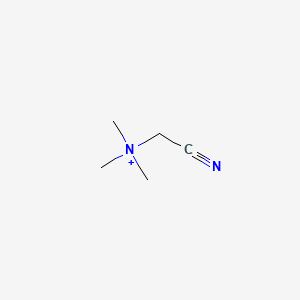
![6-[({2-[(E)-Benzylideneamino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14607609.png)
